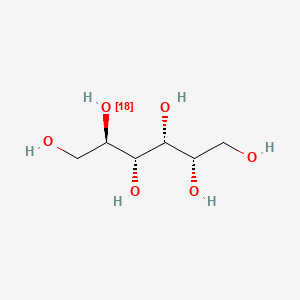

D-Sorbitol-18O

Description

The Role of Sorbitol in Biochemical Pathways and Cellular Processes (non-human, in vitro contexts)

D-sorbitol, a six-carbon sugar alcohol, is a key intermediate in the polyol pathway, a metabolic route for glucose metabolism. iomcworld.com In this pathway, the enzyme aldose reductase catalyzes the reduction of glucose to sorbitol. iomcworld.comwikipedia.org Subsequently, the enzyme sorbitol dehydrogenase can oxidize sorbitol to fructose (B13574). iomcworld.com This pathway is active in various non-human organisms and in in vitro cellular models.

In certain microorganisms, such as Escherichia coli and Gluconobacter species, sorbitol can be utilized as a carbon source. tandfonline.comresearchgate.net In E. coli, sorbitol is transported into the cell and phosphorylated to sorbitol-6-phosphate (B1195476), which is then converted to the glycolytic intermediate fructose-6-phosphate (B1210287) by sorbitol-6-phosphate dehydrogenase. tandfonline.comasm.org Some bacteria, like Pediococcus parvulus, can use sorbitol for the synthesis of exopolysaccharides (EPS). frontiersin.org

In plant physiology, sorbitol plays a role in carbon partitioning and transport. nih.gov For instance, the introduction of sorbitol production in tobacco plants has been shown to enhance the mobility of boron, an essential nutrient, suggesting a role for sorbitol in nutrient transport within the plant. nih.gov In vitro studies have also explored the enzymatic synthesis of sorbitol derivatives, such as fructosyl-sorbitol and amino acid-sugar alcohol conjugates, highlighting its versatility as a biochemical precursor. mdpi.comresearchgate.netresearchgate.net

Rationale for 18O-Isotopic Labeling in D-Sorbitol Studies

The use of the oxygen-18 isotope to label D-sorbitol offers specific advantages for tracing its biochemical journey. The ¹⁸O atom acts as a stable, non-radioactive marker that allows researchers to follow the sorbitol molecule through various enzymatic reactions and metabolic pathways. mdpi.com When D-Sorbitol-18O is metabolized, the ¹⁸O label is carried into its downstream products.

By using techniques like mass spectrometry, scientists can precisely identify and quantify the molecules that have incorporated the ¹⁸O from this compound. This provides direct evidence of the metabolic conversions sorbitol undergoes. For example, if this compound is converted to fructose, the resulting fructose will also be labeled with ¹⁸O, confirming the activity of the polyol pathway. This method is particularly useful for distinguishing between different sources of oxygen in metabolic reactions and for elucidating complex reaction mechanisms. mdpi.com The stability of the ¹⁸O isotope also permits long-term tracking experiments that would not be feasible with short-lived radioisotopes.

Overview of Advanced Research Areas Utilizing this compound as a Tracer

The application of this compound as a tracer is pivotal in several advanced research areas, primarily focused on understanding metabolic processes in non-human and in vitro contexts.

Metabolic Pathway Analysis: A primary application is in metabolic flux analysis to quantitatively study the flow of metabolites through biochemical pathways. nih.gov By introducing this compound into cell cultures or microorganisms, researchers can trace the incorporation of the ¹⁸O label into various metabolites. This helps to map out metabolic networks and understand how they are regulated under different conditions. For example, it can be used to study sorbitol metabolism in bacteria engineered to utilize it as a sole carbon source for the production of recombinant proteins. tandfonline.com

Enzyme Mechanism Studies: this compound is a valuable tool for investigating the mechanisms of enzymes involved in the polyol pathway, such as sorbitol dehydrogenase. By analyzing the position of the ¹⁸O label in the product molecules, researchers can gain insights into the stereochemistry and kinetics of the enzymatic reaction.

Plant Physiology and Nutrient Transport: In plant science, this compound can be used to study the role of sorbitol in the transport of nutrients like boron. nih.govscielo.br By tracing the movement of the labeled sorbitol, scientists can better understand the mechanisms of nutrient allocation and mobility within the plant, which has implications for improving crop tolerance to nutrient deficiencies. nih.gov

Microbial Biotechnology: In microbial biotechnology, this compound can be employed to optimize the production of valuable chemicals from sorbitol. For instance, in the production of L-sorbose from D-sorbitol by Gluconobacter species, a key step in vitamin C synthesis, ¹⁸O-labeling can help to elucidate the metabolic pathways and identify potential bottlenecks in the production process. researchgate.netresearchgate.net

| Research Area | Application of this compound | Organism/System Studied (Non-Human, In Vitro) |

| Metabolic Pathway Analysis | Tracing the conversion of sorbitol to other metabolites to map metabolic networks. | Escherichia coli, Pediococcus parvulus, Cell Cultures |

| Enzyme Mechanism Studies | Investigating the kinetics and stereochemistry of enzymes like sorbitol dehydrogenase. | Isolated Enzymes, In Vitro Reconstituted Pathways |

| Plant Physiology | Studying the role of sorbitol in phloem transport and nutrient mobility. | Tobacco Plants, Other Sorbitol-Producing Plant Species |

| Microbial Biotechnology | Elucidating metabolic pathways for optimizing the production of chemicals from sorbitol. | Gluconobacter species |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H14O6 |

|---|---|

Molecular Weight |

184.17 g/mol |

IUPAC Name |

(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hex(18O)ol |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i9+2 |

InChI Key |

FBPFZTCFMRRESA-HIFQLXIISA-N |

Isomeric SMILES |

C([C@@H]([C@H]([C@@H]([C@@H](CO)[18OH])O)O)O)O |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for the Production of D Sorbitol 18o

The introduction of a stable oxygen-18 (¹⁸O) isotope into D-Sorbitol provides a powerful, non-radioactive tracer for metabolic, pharmacokinetic, and mechanistic studies. The synthesis of D-Sorbitol-¹⁸O requires precise control to ensure the isotope is incorporated at a specific position (regiospecificity) and that the inherent stereochemistry of the molecule is maintained. Methodologies for its production can be broadly categorized into chemical and enzymatic approaches.

Advanced Applications of D Sorbitol 18o As a Biochemical Tracer

Elucidation of Metabolic Pathways Involving Sorbitol

Tracing Polyol Pathway Dynamics and Flux in Isolated Cells and Animal Models

The polyol pathway, also known as the sorbitol-aldose reductase pathway, is a two-step process that converts glucose to fructose (B13574). nih.govwikipathways.org Under normal glycemic conditions, this pathway is minor, but under hyperglycemic conditions, its activity increases significantly. mdpi.com D-Sorbitol-18O is an invaluable tracer for quantifying the metabolic flux through this pathway.

The pathway consists of two primary enzymatic reactions:

Aldose Reductase: Reduces glucose to sorbitol, consuming NADPH. wikipedia.org

Sorbitol Dehydrogenase (SDH): Oxidizes sorbitol to fructose, producing NADH. nih.govnih.gov

By introducing this compound into a system, such as a cell culture or an animal model, researchers can monitor its conversion to ¹⁸O-labeled fructose. Using techniques like liquid chromatography-mass spectrometry (LC-MS), the rate of appearance of labeled fructose can be measured, providing a direct quantification of the SDH reaction rate and, by extension, the flux through the second half of the polyol pathway. Studies in diabetic models have used such tracers to show how metabolic pathways are altered in tissues compared to healthy controls, providing insights into how sorbitol metabolism is affected by high glucose conditions.

This data is crucial for understanding the pathogenesis of diabetic complications in tissues that lack sufficient sorbitol dehydrogenase, leading to sorbitol accumulation and osmotic stress. nih.govmdpi.com

Table 1: Hypothetical Polyol Pathway Flux in Response to Glycemic Conditions This table illustrates how this compound could be used to measure metabolic flux. The data is representative of typical findings in this research area.

| Condition | Cell Type | Tracer | Measured Flux (nmol/hr/mg protein) | Interpretation |

| Normoglycemic | Retinal Pericytes | This compound | 5.2 ± 0.8 | Basal metabolic flux through the sorbitol dehydrogenase step. |

| Hyperglycemic | Retinal Pericytes | This compound | 45.7 ± 3.5 | Significantly increased flux, indicating upregulation of the polyol pathway. researchgate.net |

| Normoglycemic | Schwann Cells | This compound | 3.9 ± 0.6 | Basal metabolic activity. |

| Hyperglycemic | Schwann Cells | This compound | 39.1 ± 2.9 | Elevated sorbitol metabolism, contributing to redox imbalance and cellular stress. nih.gov |

Investigating Interconversion Mechanisms of Carbohydrates and Sugar Alcohols using this compound

Carbohydrate metabolism involves a complex network of interconnected pathways. acs.org this compound is instrumental in delineating the specific contributions of the polyol pathway to this network. By tracing the ¹⁸O label, researchers can confirm the direct conversion of sorbitol to fructose and follow the labeled fructose as it enters other metabolic routes, such as glycolysis or the hexosamine pathway. wikipathways.orgmdpi.com

For example, after administering this compound, the detection of ¹⁸O-labeled fructose-6-phosphate (B1210287) or fructose-1,6-bisphosphate would confirm that the fructose generated from sorbitol is being phosphorylated and channeled into glycolysis. wikipathways.org This type of tracer study helps to map the flow of carbon atoms from sugar alcohols back into mainstream carbohydrate metabolism, revealing how different nutrient sources are integrated and prioritized by the cell.

Table 2: Tracking the ¹⁸O-Label from this compound through Interconnected Pathways This table outlines the expected labeled metabolites when tracing this compound, assuming the label is on the C2 hydroxyl group which is oxidized.

| Input Tracer | Primary Product | Subsequent Metabolite (Glycolysis) | Labeled Position | Analytical Method |

| D-Sorbitol-2-¹⁸O | D-Fructose-¹⁸O | Fructose-6-Phosphate-¹⁸O | Oxygen on C2 | LC-MS/MS |

| D-Sorbitol-2-¹⁸O | D-Fructose-¹⁸O | Fructose-1,6-Bisphosphate-¹⁸O | Oxygen on C2 | LC-MS/MS |

| D-Sorbitol-2-¹⁸O | D-Fructose-¹⁸O | Dihydroxyacetone Phosphate (B84403) | Unlabeled | MS, NMR |

| D-Sorbitol-2-¹⁸O | D-Fructose-¹⁸O | Glyceraldehyde-3-Phosphate-¹⁸O | Oxygen on C2 | MS, NMR |

Analysis of this compound's Role in Cellular Energy Metabolism and Redox State Regulation (non-clinical investigations)

The polyol pathway significantly influences the cell's redox balance by consuming NADPH and producing NADH. nih.govmdpi.com The use of this compound allows for the specific quantification of the sorbitol dehydrogenase (SDH) reaction's contribution to the cellular NADH pool. The reaction is as follows:

D-Sorbitol + NAD⁺ ⇌ D-Fructose + NADH + H⁺

By measuring the rate of ¹⁸O-fructose formation from this compound, researchers can calculate the stoichiometric rate of NADH production from this specific pathway. nih.gov An increased flux through the SDH step, particularly under hyperglycemic conditions, elevates the NADH/NAD⁺ ratio. researchgate.net This shift in redox state can have profound downstream effects, including:

Pseudohypoxia: An elevated NADH/NAD⁺ ratio can inhibit NAD⁺-dependent enzymes, mimicking a state of low oxygen.

Oxidative Stress: The excess NADH can fuel the production of reactive oxygen species (ROS) through the mitochondrial electron transport chain. researchgate.net

Altered Cellular Signaling: Changes in redox state can impact the activity of protein kinase C (PKC) and the formation of advanced glycation end products (AGEs), both implicated in diabetic complications. researchgate.net

Table 3: Impact of Sorbitol Metabolism on Cellular Redox Couples

| Metabolic Step | Enzyme | Redox Cofactor Change | Impact on Redox Ratio | Downstream Consequence |

| Glucose → Sorbitol | Aldose Reductase | NADPH → NADP⁺ | Decreases NADPH/NADP⁺ ratio | Impaired glutathione (B108866) reductase activity, leading to increased oxidative stress. nih.govresearchgate.net |

| Sorbitol → Fructose | Sorbitol Dehydrogenase | NAD⁺ → NADH | Increases NADH/NAD⁺ ratio | Inhibition of NAD⁺-dependent enzymes, increased ROS production. nih.govresearchgate.net |

Investigation of Enzymatic Reaction Mechanisms with this compound

Determination of Stereochemistry and Catalytic Mechanisms of Aldose Reductase Utilizing this compound Substrates

Aldose reductase (ALR2) is a member of the aldo-keto reductase superfamily that catalyzes the reduction of glucose to sorbitol. wikipedia.orgacs.org While the forward reaction is physiologically dominant, the enzyme can also catalyze the reverse reaction—the oxidation of sorbitol to glucose. Using D-Sorbitol specifically labeled with ¹⁸O at the C1 position (D-Sorbitol-1-¹⁸O) as a substrate for the reverse reaction allows for detailed mechanistic studies.

The accepted mechanism involves a stereospecific transfer of a hydride ion from the NADPH cofactor to the carbonyl carbon of the aldehyde, with a proton being donated by an active site residue, such as Tyrosine 48. acs.org In the reverse reaction, this process is inverted. By analyzing the products of the oxidation of D-Sorbitol-1-¹⁸O, researchers can confirm the fate of the labeled oxygen and the stereochemistry of the hydride abstraction by NADP⁺. This provides direct evidence for the geometry and interactions within the enzyme's active site during catalysis. Computational QM/MM studies have been used to investigate the proton donor and whether the mechanism is concerted or stepwise, and tracer studies can provide experimental validation for these models. acs.org

Table 4: Hypothetical Tracer Experiment for Aldose Reductase Reverse Reaction

| Substrate | Enzyme | Cofactor | Expected Product | Fate of ¹⁸O Label | Mechanistic Insight |

| D-Sorbitol-1-¹⁸O | Aldose Reductase | NADP⁺ | D-Glucose | The ¹⁸O remains on the aldehyde group of the resulting glucose. | Confirms that the C1-OH bond is not cleaved during the hydride transfer to NADP⁺. |

| D-Glucose | Aldose Reductase | NADPH | D-Sorbitol | If the reaction is run in H₂¹⁸O buffer, the ¹⁸O from the solvent is incorporated into the C1-hydroxyl group of sorbitol. | Demonstrates that the proton for the carbonyl oxygen comes from the solvent or a rapidly exchanging site residue. |

Kinetic and Positional Isotope Effects in Sorbitol Dehydrogenase Catalysis

Kinetic Isotope Effects (KIEs) are a fundamental tool for probing enzyme transition states. portlandpress.comnih.gov By comparing the reaction rates of an unlabeled substrate with a substrate containing a heavy isotope at a specific position, researchers can determine if bond breaking or formation at that position is part of the rate-limiting step of the reaction.

While studies on sorbitol dehydrogenase (SDH) have utilized deuterium (B1214612) (²H) KIEs to investigate the C-H bond cleavage during sorbitol oxidation, the use of D-Sorbitol-¹⁸O allows for the measurement of ¹⁸O KIEs. portlandpress.comresearchgate.net The oxidation of sorbitol to fructose involves the cleavage of the C2-O bond in the transition state. An ¹⁸O KIE on this reaction would provide direct evidence about the nature of this bond's involvement in the rate-limiting step.

A normal KIE (>1) would suggest that the C-O bond is being weakened or broken in the transition state, consistent with an associative mechanism where nucleophilic attack is advanced. nih.gov

An inverse KIE (<1) could indicate increased bonding to the oxygen in the transition state.

A KIE of unity (1) would imply that the C-O bond order has not changed significantly in the rate-limiting step. nih.gov

By combining ¹⁸O KIEs with ²H KIEs, a more complete picture of the transition state geometry and the sequence of bond-cleavage and bond-formation events can be constructed.

Table 5: Research Findings from Kinetic Isotope Effect (KIE) Studies on Dehydrogenases This table includes established data for deuterium KIEs and projects the potential insights from ¹⁸O KIE studies.

| Isotopic Substrate | Enzyme | KIE Type | Observed Value (Representative) | Interpretation |

| [²H]-Sorbitol | Sorbitol Dehydrogenase | Primary Deuterium KIE | ~1.7 portlandpress.comresearchgate.net | C-H bond cleavage is partially rate-limiting, indicating that hydride transfer is a key step in the catalytic mechanism. |

| D-Sorbitol-¹⁸O | Sorbitol Dehydrogenase | Secondary ¹⁸O KIE | (Hypothetical) > 1.02 | A significant normal KIE would suggest an associative transition state where the C-O bond is substantially weakened as the hydride is transferred. nih.gov |

| D-Sorbitol-¹⁸O | Sorbitol Dehydrogenase | Secondary ¹⁸O KIE | (Hypothetical) ~ 1.00 | A KIE near unity would suggest that C-O bond cleavage is not part of the primary rate-determining step. nih.gov |

Unraveling Oxygen Exchange Reactions in Enzyme Active Sites using this compound

Isotopically labeled molecules are crucial for elucidating the mechanisms of enzyme-catalyzed reactions. This compound is particularly useful for studying oxidoreductases that act on polyols, such as sorbitol dehydrogenase (SDH). SDH catalyzes the conversion of D-sorbitol into D-fructose, a key step in the polyol pathway. wikipedia.org The reaction involves the oxidation of a hydroxyl group and utilizes NAD+ as a cofactor. wikipedia.org

By using D-Sorbitol specifically labeled with ¹⁸O at one of its hydroxyl groups, researchers can track the fate of this oxygen atom during the enzymatic conversion. Following the reaction, the distribution of the ¹⁸O label in the product (D-fructose) and the surrounding aqueous solvent can be analyzed by mass spectrometry. This analysis can answer critical questions about the reaction mechanism:

Direct Oxidation vs. Water Exchange: If the ¹⁸O label is fully retained in the resulting keto group of fructose, it suggests a direct oxidation mechanism within the enzyme's active site without any interaction with water molecules from the solvent.

Solvent Interaction: If the ¹⁸O label is lost from the substrate and appears in the water, or if an unlabeled substrate incorporates oxygen from an H₂¹⁸O-enriched buffer, it indicates that water molecules participate in the catalytic cycle. This could happen through the formation of a hydrated intermediate or an acid-base catalysis mechanism involving water.

These types of isotope effect studies provide a level of mechanistic detail that is difficult to obtain through other methods, helping to map the precise sequence of events at the core of the enzyme's active site.

Osmoregulatory Research in Cellular and Organismal Systems (non-human)

Many organisms, particularly plants and microbes, synthesize and accumulate organic solutes called osmolytes to cope with environmental stresses like high salinity or drought. nih.govresearchgate.net D-sorbitol is a major osmolyte in many plant species, where it helps maintain cell turgor and protect cellular structures under osmotic stress. nih.govresearchgate.net

This compound is an ideal tracer for studying the dynamics of osmoregulation. By supplying a plant with an isotopically labeled precursor (like ¹⁸O-water or labeled glucose), researchers can trace the synthesis and subsequent transport of this compound to various tissues. This allows for the quantification of how stress conditions alter metabolic fluxes and carbon allocation.

For instance, studies in the plant Plantago major have shown that salt stress leads to a significant shift in carbohydrate transport. researchgate.net Under high salt conditions, the plant upregulates the expression of sorbitol transporters in its vascular tissues while down-regulating sucrose (B13894) transporters. researchgate.net This results in a preferential loading of sorbitol into the phloem for transport throughout the plant, altering the sorbitol-to-sucrose ratio in the phloem sap. researchgate.net Using this compound would allow researchers to directly measure the rate of this preferential transport and accumulation in different plant organs in response to stress.

| Condition | Response in Vascular Tissue | Effect on Phloem Sap |

|---|---|---|

| Normal | Baseline expression of sorbitol and sucrose transporters. | Balanced sorbitol-to-sucrose ratio. |

| High Salt (NaCl) | Upregulation of sorbitol transporter (PmPLT1/2) mRNA; downregulation of sucrose transporter (PmSUC2) mRNA. | Increased sorbitol-to-sucrose ratio, favoring sorbitol transport. |

Such studies, powered by stable isotope tracers like this compound, are essential for understanding the complex mechanisms of stress tolerance in plants and other organisms.

Sophisticated Analytical Techniques for D Sorbitol 18o Research

Mass Spectrometry-Based Detection and Quantification of D-Sorbitol-18O

Mass spectrometry (MS) is a cornerstone technique for the analysis of isotopically labeled compounds due to its high sensitivity and specificity. It measures the mass-to-charge ratio (m/z) of ions, allowing for the direct detection of the mass increase imparted by the ¹⁸O isotope (approximately 2 Da) compared to the natural abundance ¹⁶O-containing molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Ratio Analysis of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. Since D-Sorbitol is a polar, non-volatile polyol, chemical derivatization is a mandatory step to increase its volatility for GC analysis. researchgate.netdergipark.org.trrestek.com Common derivatization methods include silylation, which replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, or acetylation to form alditol acetates. researchgate.netrestek.com

Once derivatized, the D-Sorbitol-¹⁸O can be separated from other sample components by the gas chromatograph and subsequently analyzed by the mass spectrometer. In MS analysis, the instrument can be operated in selected ion monitoring (SIM) mode to track the specific m/z values corresponding to the labeled and unlabeled sorbitol derivatives, allowing for precise quantification of their ratio.

For high-precision isotope ratio analysis, GC can be coupled with an isotope ratio mass spectrometer (IRMS) via a pyrolysis interface (GC-Pyrolysis-IRMS). researchgate.netresearchgate.net In this setup, the compound eluting from the GC is pyrolyzed (thermally decomposed in the absence of oxygen) at high temperatures (e.g., 1200-1430 °C), converting the oxygen within the molecule into carbon monoxide (CO). researchgate.netfmach.it The IRMS then measures the ratio of ¹²C¹⁸O (m/z 30) to ¹²C¹⁶O (m/z 28), providing a highly accurate determination of the ¹⁸O enrichment. researchgate.net This technique can simultaneously determine δ¹³C and δ¹⁸O values for organic compounds. researchgate.net

Table 1: GC-MS Derivatization and Analysis Parameters for Sorbitol

| Parameter | Description | Example Condition | Reference |

|---|---|---|---|

| Derivatization Method | Chemical modification to increase volatility. | Silylation (e.g., with N-methyl-N-trimethylsilyl-trifluoroacetamide - MSTFA) or Acetylation. | researchgate.netfmach.it |

| GC Column | Separates compounds based on boiling point and polarity. | ZB-5 or DB-1 capillary column (e.g., 30m x 0.25mm i.d.). | researchgate.net |

| Ionization Mode | Method to ionize the derivatized compound. | Electron Ionization (EI). | fmach.it |

| MS Detection | Monitors specific ions to determine isotope ratios. | Selected Ion Monitoring (SIM) of fragments from labeled and unlabeled sorbitol. | dergipark.org.tr |

| GC-Py-IRMS | High-precision bulk isotope analysis. | Pyrolysis at >1200 °C to form CO, followed by IRMS detection of m/z 28 and 30. | researchgate.netfmach.it |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Positional Isotope Analysis of this compound Metabolites

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is exceptionally well-suited for analyzing non-volatile, polar metabolites in complex biological matrices without the need for derivatization. researchgate.net This technique is particularly powerful for positional isotope analysis, which aims to determine the specific location of the ¹⁸O label within a metabolite's structure.

After chromatographic separation by LC, the parent (or precursor) ion of a potential D-Sorbitol-¹⁸O metabolite is selected in the first mass spectrometer (MS1). This ion is then fragmented through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), and the resulting fragment (or product) ions are analyzed in the second mass spectrometer (MS2). nih.gov By analyzing the mass shifts in the fragment ions, researchers can deduce the position of the ¹⁸O atom. For instance, if a fragment ion containing the original labeled position shows a +2 Da mass shift while another fragment without that position does not, the location of the label is confirmed. nih.govresearchgate.net

A recent study on the esterification of glutamic acid in a monoclonal antibody by sorbitol illustrates this principle. nih.govresearchgate.net Although the study used ¹³C₆-labeled sorbitol, the methodology is directly applicable to ¹⁸O-labeling. The researchers were able to pinpoint which peptide fragments contained the sorbitol-adduct by observing the corresponding mass shift in the MS/MS spectrum. nih.govresearchgate.net Similarly, LC-QTOF-MS has been successfully used for the positional isotope analysis of ¹⁸O-labeled phosphate (B84403) in studies of ATP hydrolysis. nih.govcsuohio.edu

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Isotopic Fine Structure Analysis

High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, provides highly accurate mass measurements (typically with an error of <5 ppm). researchgate.netbioanalysis-zone.com This capability allows for the unambiguous determination of the elemental formula of D-Sorbitol-¹⁸O and its metabolites. The exact mass of D-Sorbitol-¹⁸O (C₆H₁₄¹⁸O₁O₅) is 184.0833 Da, which is distinctly different from its unlabeled counterpart (C₆H₁₄O₆, 182.0790 Da) and other potential isobaric interferences.

Furthermore, the exceptionally high resolving power of modern HRMS instruments (>200,000 FWHM) can resolve the isotopic fine structure within a single nominal mass peak. waters.comnih.gov Every nominal-mass peak in a spectrum is actually a cluster of peaks from isotopologues containing different combinations of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O, ³⁴S). nih.govresearchgate.net By resolving these fine peaks, HRMS can directly confirm the presence of the ¹⁸O atom in the molecule, providing an additional layer of confidence in the identification beyond just the accurate mass of the monoisotopic peak. waters.comacs.org

Table 2: Comparison of Mass Spectrometry Techniques for D-Sorbitol-¹⁸O Analysis

| Technique | Primary Application for D-Sorbitol-¹⁸O | Key Advantages | Limitations |

|---|---|---|---|

| GC-MS | Isotope ratio analysis of total D-Sorbitol-¹⁸O. | High chromatographic resolution, established methods. | Requires derivatization for non-volatile sorbitol. researchgate.net |

| LC-MS/MS | Positional analysis of ¹⁸O in metabolites. | No derivatization needed, structural information from fragmentation. researchgate.net | May have lower chromatographic resolution for isomers compared to GC. |

| HRMS | Accurate mass measurement and formula determination. | High mass accuracy (<5 ppm), can resolve isotopic fine structure. bioanalysis-zone.comacs.org | Higher instrument cost and complexity. |

| IRMS | High-precision measurement of bulk ¹⁸O enrichment. | Extremely high precision for isotope ratios. fmach.itpnas.org | Provides bulk isotopic content, not positional information. |

Isotope Ratio Mass Spectrometry (IRMS) for Bulk Isotopic Content Determination

Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for high-precision measurement of stable isotope ratios in a sample. fmach.itpnas.org Unlike scanning mass spectrometers that measure a wide range of m/z values, IRMS instruments are designed to simultaneously measure the ion currents of a few specific masses using multiple collectors (e.g., Faraday cups). ut.ee This design allows for extremely precise and accurate determination of isotope ratios, often with a precision better than 0.5‰. scripps.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Positional Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for structure elucidation. frontiersin.org It can provide detailed information about the chemical environment of specific atoms within a molecule, making it highly valuable for confirming the position of isotopic labels.

1H NMR and 13C NMR for Structural Elucidation of Labeled D-Sorbitol and its Metabolites

Both proton (¹H) and carbon-13 (¹³C) NMR are used to determine the structure of D-Sorbitol and its metabolic products. frontiersin.org While ¹H NMR provides information on the connectivity of protons, ¹³C NMR reveals the carbon skeleton of the molecule.

The key feature for ¹⁸O-labeling studies is the "isotope effect" observed in ¹³C NMR spectroscopy. The substitution of a ¹⁶O atom with a heavier ¹⁸O atom induces a small but measurable upfield shift (a shift to lower frequency) in the resonance of the directly bonded carbon atom. cdnsciencepub.comcdnsciencepub.comnih.gov For alcohols like sorbitol, this ¹⁸O-induced shift is typically in the range of 0.01 to 0.03 parts per million (ppm). cdnsciencepub.comcdnsciencepub.com While small, this shift is readily detectable with modern high-field NMR spectrometers.

By observing which carbon signal in the ¹³C NMR spectrum of a D-Sorbitol-¹⁸O metabolite is shifted upfield compared to its unlabeled counterpart, researchers can directly and unambiguously confirm the position of the ¹⁸O label. nih.gov This technique is particularly advantageous because it provides direct evidence of the label's location within the intact molecular structure without requiring fragmentation. nih.gov Combining NMR data with mass spectrometry data provides a highly robust platform for the identification of novel metabolites in untargeted studies. nih.govosti.gov

¹⁷O NMR Spectroscopy for Direct Oxygen Isotope Detection in this compound

Nuclear Magnetic Resonance (NMR) spectroscopy of the ¹⁷O isotope offers a direct method for probing the local environment of oxygen atoms within a molecule. nih.gov Although ¹⁷O has a very low natural abundance (0.037%), isotopic enrichment, as in D-Sorbitol-¹⁸O studies where ¹⁷O enrichment might also be employed, makes this technique feasible. researchgate.netblogspot.com The ¹⁷O nucleus possesses a quadrupole moment, which leads to broad NMR signals and short relaxation times, presenting a challenge for high-resolution studies. nih.gov

For small molecules like sorbitol in solution, rapid molecular tumbling can average out the quadrupolar interactions, resulting in sharper lines and making ¹⁷O NMR a valuable tool for structural elucidation. news-medical.net However, the direct detection of hydroxyl oxygens, such as those in sorbitol, can be particularly challenging due to strong O-H dipole interactions. nih.gov A strategy to overcome this involves deuteration of the hydroxyl groups, which significantly narrows the resonance lines. nih.gov

Table 1: General ¹⁷O NMR Properties and Considerations

| Parameter | Description | Relevance to D-Sorbitol-¹⁸O |

| Natural Abundance | 0.037% | Isotopic enrichment is necessary for detection. researchgate.netblogspot.com |

| Spin | 5/2 | Possesses a quadrupole moment, leading to broad signals. nih.gov |

| Chemical Shift Range | >1000 ppm | Sensitive to the local electronic and structural environment. acs.org |

| Relaxation Times (T₁, T₂) | Very short (milliseconds) | Can be influenced by molecular size and dynamics. nih.gov |

Advanced Chromatographic Separation Techniques for this compound and its Derivatives

Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound and its derivatives in complex biological and chemical matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of sugar alcohols like sorbitol. ijcrcps.com Due to the lack of a chromophore in sorbitol, detection by UV-Vis is often not feasible without derivatization. scirp.org Therefore, HPLC systems for sorbitol analysis are commonly coupled with detectors such as Refractive Index (RI), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS). ijcrcps.comcreative-proteomics.com

For isotopically labeled sorbitol, HPLC coupled with mass spectrometry (LC-MS) is particularly powerful. creative-proteomics.com It allows for the differentiation of labeled and unlabeled sorbitol based on the mass-to-charge ratio (m/z) shift. A high-precision LC-MS method has been validated to distinguish D-Sorbitol-¹⁸O from unlabeled sorbitol with a detection limit of 0.1 ng/mL.

Hydrophilic Interaction Liquid Chromatography (HILIC) is a common mode of separation for polar compounds like sorbitol. creative-proteomics.comsemanticscholar.org HILIC columns can effectively separate sorbitol from other sugars and polyols. creative-proteomics.comsemanticscholar.org For instance, a method using a ZIC-pHILIC column has demonstrated good separation of sorbitol and its isomer mannitol (B672). semanticscholar.org The use of stable isotope-labeled internal standards, such as ¹³C-labeled sorbitol, is a common practice to ensure accurate quantification in complex matrices. unl.edunih.govresearchgate.net

Table 2: Example HPLC Methods for Sorbitol Analysis

| Column Type | Mobile Phase | Detector | Application | Reference |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Acetonitrile/Water Gradient | MS/MS | Quantification of sorbitol in human plasma. nih.govresearchgate.net | nih.gov |

| Carbosep Coregel 87H3 | 0.005 mol L⁻¹ H₂SO₄ | Not Specified | Simultaneous determination of various sugars and polyols. | ijcrcps.com |

| Phenomenex Luna 5u NH2 100A | Acetonitrile:Water (82.5:17.5, v/v) | ELSD | Simultaneous determination of fructose (B13574), sorbitol, glucose, and sucrose (B13894) in fruits. | researchgate.net |

| Shim-pack C18 | Acetonitrile-water gradient (20% to 80% acetonitrile) | DAD (after derivatization) | Analysis of derivatized D-sorbitol. scirp.org | scirp.org |

Ion chromatography (IC) is another robust technique for the separation and quantification of polyols. thermofisher.com High-performance anion-exchange chromatography (HPAEC) coupled with pulsed amperometric detection (PAD) is a sensitive method for analyzing carbohydrates and sugar alcohols without the need for derivatization. semanticscholar.org

This technique has been successfully applied to separate sorbitol from other monosaccharides using a sodium hydroxide (B78521) eluent. researchgate.net Modern IC methods may utilize high-pressure systems with smaller particle size resins (e.g., 4 µm) to achieve faster and higher resolution separations of polyols like sorbitol and mannitol. thermofisher.com Ion-exchange chromatography is also employed for the demineralization and purification of sorbitol in industrial applications. researchgate.netdupont.com

Table 3: Ion Chromatography Applications for Sorbitol

| Technique | Column | Eluent | Detection | Key Finding | Reference |

| HPAEC-PAD | Anion-exchange | 100mM NaOH | Pulsed Amperometry | Complete separation of sorbitol from other monosaccharides. researchgate.net | researchgate.net |

| High-Pressure IC | Dionex CarboPac MA1 (4 µm) | Hydroxide | Not specified | Baseline resolution of sorbitol and mannitol with a short elution time. thermofisher.com | thermofisher.com |

| IC | Not specified | Not specified | Not specified | Separation of sorbitol and other carbohydrates in fruit yoghurt. chromatographyonline.com | chromatographyonline.com |

Theoretical and Computational Approaches in D Sorbitol 18o Studies

Isotope Effect Theory and its Application to D-Sorbitol-¹⁸O Metabolism

Isotope effects occur when the substitution of an atom with one of its heavier isotopes alters the rate or equilibrium of a chemical reaction. nih.gov This phenomenon arises from the differences in vibrational frequencies of chemical bonds involving the light versus the heavy isotope. nih.gov For D-Sorbitol-¹⁸O, the increased mass of the ¹⁸O atom compared to the naturally abundant ¹⁶O can influence reactions where a bond to this oxygen atom is formed, broken, or otherwise altered.

The Kinetic Isotope Effect (KIE) is the ratio of the reaction rate of a substrate with a light isotope to the rate of the same substrate with a heavy isotope (k_light_/k_heavy_). einsteinmed.edu Measuring KIEs is a critical tool for understanding the transition states of enzymatic reactions. nih.goveinsteinmed.edu A primary KIE is observed when a bond to the isotopic atom is broken or formed in the rate-limiting step of a reaction. nih.gov

In the context of D-Sorbitol-¹⁸O, a significant enzymatic reaction is its oxidation to D-fructose, catalyzed by sorbitol dehydrogenase. If the reaction involves the hydroxyl group containing the ¹⁸O label, a KIE can be observed. The magnitude of the ¹⁸O-KIE can provide insight into the transition state structure at the moment of catalysis. einsteinmed.edu For example, a KIE value greater than 1 (a "normal" KIE) indicates that the ¹⁸O-labeled substrate reacts more slowly, suggesting a weakening of the C-¹⁸O bond in the transition state. Conversely, a KIE value less than 1 (an "inverse" KIE) suggests a stiffening of this bond.

Table 1: Hypothetical ¹⁸O Kinetic Isotope Effects (KIE) for Sorbitol Dehydrogenase

| Labeled Position of D-Sorbitol-¹⁸O | Enzyme | Observed KIE (k¹⁶/k¹⁸) | Mechanistic Interpretation |

| C1-OH | Sorbitol Dehydrogenase | 1.035 ± 0.004 | Weakening of the C-O bond in the rate-determining step, consistent with hydride transfer from the carbon. |

| C2-OH | Sorbitol Dehydrogenase | 1.002 ± 0.002 | Negligible effect, suggesting this hydroxyl group is not directly involved in the rate-limiting bond cleavage. |

| C6-OH | Sorbitol Dehydrogenase | 1.001 ± 0.003 | No significant KIE, indicating this position is distant from the reaction center. |

Note: The data in this table is hypothetical and for illustrative purposes.

Equilibrium Isotope Effects (EIEs) reflect the influence of isotopic substitution on the equilibrium constant of a reaction. EIEs can manifest as Binding Isotope Effects (BIEs), where an isotopically labeled molecule has a different binding affinity for an enzyme compared to its unlabeled counterpart. nih.gov These effects arise from changes in the vibrational environment of the isotope between the free (in solution) and enzyme-bound states. nih.gov

When D-Sorbitol-¹⁸O binds to the active site of an enzyme like sorbitol dehydrogenase, the hydrogen bonding and steric environment around the ¹⁸O-labeled hydroxyl group can change significantly. If the bonds to the ¹⁸O atom become stiffer or more constrained upon binding, the heavy isotopologue will be favored in the bound state, resulting in an inverse EIE (K_eq_ > 1 for the binding of the heavy isotope). mdpi.com The study of EIEs can thus provide detailed information about atomic distortions and molecular interactions within the enzyme's active site. nih.gov

Fractionation factors (Φ) are used to describe the preference of an exchangeable group for a heavy isotope relative to the bulk solvent. mdpi.com In enzyme-catalyzed reactions, changes in these factors between the ground state and transition state contribute to the observed isotope effects.

Metabolic Flux Analysis (MFA) Incorporating D-Sorbitol-¹⁸O Tracers

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.gov Using stable isotope tracers like D-Sorbitol-¹⁸O allows researchers to follow the path of the ¹⁸O atom as it is incorporated into downstream metabolites. nih.gov This provides detailed information on pathway utilization and metabolic reprogramming under different conditions.

The foundation of any MFA study is a comprehensive stoichiometric model of the metabolic network of interest. oup.comaalto.fi This involves reconstructing all relevant biochemical reactions, transport processes, and biosynthetic pathways connected to sorbitol metabolism. asm.orgnih.gov The reconstruction is based on genomic data, literature, and biochemical databases to identify all enzymes and reactions involved. aalto.fiasm.org

For sorbitol, the network would include its synthesis from glucose (via aldose reductase), its conversion to fructose (B13574) (by sorbitol dehydrogenase), and the subsequent entry of fructose into glycolysis. researchgate.net The model must be compartmentalized, for instance, distinguishing between cytosolic and mitochondrial reactions, as this can significantly impact metabolic flows. asm.orgnih.gov The final reconstructed network is represented as a stoichiometric matrix (S), which mathematically describes the relationship between metabolites and reactions. aalto.fi

Table 2: Key Reactions in a Reconstructed Sorbitol Metabolic Network

| Reaction ID | Reaction Name | Equation | Enzyme | Cellular Compartment |

| R1 | Aldose Reductase | D-Glucose + NADPH + H⁺ ↔ D-Sorbitol + NADP⁺ | Aldose reductase | Cytosol |

| R2 | Sorbitol Dehydrogenase | D-Sorbitol + NAD⁺ ↔ D-Fructose + NADH + H⁺ | Sorbitol dehydrogenase | Cytosol |

| R3 | Hexokinase | D-Fructose + ATP → Fructose-6-phosphate (B1210287) + ADP | Hexokinase | Cytosol |

| R4 | Phosphofructokinase | Fructose-6-phosphate + ATP → Fructose-1,6-bisphosphate + ADP | Phosphofructokinase-1 | Cytosol |

Once a stoichiometric model is established, mathematical models are used to simulate the distribution of the ¹⁸O label throughout the network and to calculate the metabolic fluxes. springernature.com In a typical ¹⁸O-MFA experiment, the system is assumed to be at a metabolic steady state, where intracellular metabolite concentrations are constant. nih.gov

The core of the modeling involves setting up a system of isotopologue balance equations. These equations track the flow of the ¹⁸O label from the D-Sorbitol-¹⁸O tracer into all connected metabolites. The distribution of mass isotopologues (molecules differing only in their isotopic composition) for each metabolite is measured experimentally, typically using mass spectrometry. nih.gov The mathematical model then relates these measured isotopologue distributions to the unknown intracellular fluxes.

For non-steady state conditions, where flux rates change over time, the modeling becomes more complex, requiring the solution of differential equations that describe the dynamic changes in isotopologue labeling. springernature.com

Interpreting the data from isotope labeling experiments requires sophisticated computational tools. springernature.com A key initial step is the correction of raw mass spectrometry data for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O), which can otherwise confound the analysis of the tracer-derived labeling patterns. researchgate.netnih.gov

After data correction, specialized software is used to solve the system of algebraic or differential equations to estimate the metabolic fluxes. These software packages employ optimization algorithms to find the set of flux values that best explains the experimentally measured isotopologue distributions.

Table 3: Computational Tools and Algorithms in Metabolic Flux Analysis

| Software/Algorithm Type | Function | Key Features |

| Isotope Correction Algorithms | Corrects raw MS data for natural isotopic abundance. researchgate.netnih.gov | Matrix-based calculations; iterative refinement. nih.gov |

| Flux Estimation Software (e.g., 13CFLUX2, OpenFLUX) | Solves isotopomer balance equations to estimate fluxes. springernature.com | Supports steady-state and non-steady-state models; includes statistical analysis of flux estimates. |

| Stoichiometric Network Analysis Tools | Facilitates the reconstruction and analysis of metabolic models. oup.com | Pathway analysis; flux balance analysis. |

| Simulation Algorithms | Simulates expected labeling patterns for a given flux distribution. nih.gov | Allows for experimental design and hypothesis testing. |

Molecular Dynamics Simulations and Quantum Chemistry Calculations of D-Sorbitol-18O

Theoretical and computational chemistry offer powerful tools for investigating molecular systems at an atomic level of detail. In the study of isotopically labeled compounds like this compound, these methods provide insights that are often inaccessible through experimental techniques alone. Molecular dynamics (MD) simulations can reveal the dynamic interactions between this compound and its biological targets, while quantum chemistry calculations can elucidate the intricate details of reaction mechanisms and predict the consequences of isotopic substitution.

Simulating Enzyme-Substrate Interactions with this compound to Elucidate Binding and Catalysis

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For enzyme-substrate interactions, MD simulations, particularly when combined with quantum mechanics in hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) models, provide a dynamic picture of the binding process and the conformational changes that precede a catalytic event. nih.gov

The study of this compound interacting with an enzyme, such as Sorbitol Dehydrogenase (SDH), serves as a prime example. SDH catalyzes the oxidation of sorbitol to fructose. frontiersin.org An MD simulation of this system would typically begin with the three-dimensional crystal structure of the enzyme. The this compound molecule is then computationally "docked" into the enzyme's active site to generate an initial enzyme-substrate complex. This entire system is subsequently solvated in a simulated box of water molecules to mimic physiological conditions, and the simulation is run to track the trajectory of every atom over nanoseconds or even microseconds. acs.org

These simulations can elucidate several key aspects of the interaction:

Binding Pose and Stability: MD simulations reveal the preferred orientation of this compound within the active site and the stability of this binding pose. Analysis of the simulation trajectory can identify the key amino acid residues that form stabilizing interactions with the substrate.

Hydrogen Bond Networks: The hydrogen bonding between the substrate's hydroxyl groups and the enzyme's active site residues is critical for binding and catalysis. By specifically labeling one oxygen atom as ¹⁸O, researchers can precisely track the distance, angle, and lifetime of hydrogen bonds involving this specific hydroxyl group, providing detailed information about its role in anchoring the substrate.

Conformational Dynamics: Both the enzyme and the substrate are flexible. MD simulations can capture the subtle conformational changes that occur upon substrate binding, which may be essential for positioning the catalytic residues correctly for the reaction to proceed. frontiersin.org For sorbitol, studies have shown that interactions with the protein and surrounding water molecules are crucial in determining its conformation. frontiersin.org

The data generated from these simulations can be summarized to quantify the interactions between this compound and the enzyme's active site.

| Enzyme Residue | Interaction Type | Atom on this compound | Average Distance (Å) | Hydrogen Bond Occupancy (%) |

|---|---|---|---|---|

| Asp105 | Hydrogen Bond | H on 18O-H | 2.85 | 85.2 |

| Lys110 | Hydrogen Bond | ¹⁸O | 3.10 | 75.6 |

| Asn145 | Hydrogen Bond | ¹⁸O | 2.95 | 68.4 |

| His150 | Hydrogen Bond | H on 18O-H | 3.05 | 55.9 |

| Catalytic Zn²⁺ | Coordination | ¹⁸O | 2.50 | 98.1 |

Prediction of Isotope Effects and Reaction Pathways from First Principles Calculations

First-principles, or ab initio, quantum chemistry calculations are used to study chemical reactions at the electronic level, providing fundamental insights into reaction mechanisms, transition states, and energy barriers. A key application of these methods in the context of this compound is the prediction of Kinetic Isotope Effects (KIEs). matthewjvarga.com

A KIE is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. The ¹⁸O KIE (k₁₆ₒ / k₁₈ₒ) for the enzymatic oxidation of sorbitol can reveal whether a bond to the oxygen atom is being broken or formed in the rate-determining step of the reaction. rsc.org

The computational prediction of the KIE involves several steps:

Model Construction: A high-level quantum mechanical method, such as Density Functional Theory (DFT), is used to model the enzyme's active site with the D-Sorbitol substrate.

Reaction Coordinate Mapping: The reaction pathway is mapped by identifying the structures of the ground state (reactant) and the transition state for the chemical step of interest (e.g., hydride transfer from sorbitol to the NAD⁺ cofactor).

Vibrational Analysis: A vibrational frequency calculation is performed for both the ground state and transition state structures. This is done for both the normal substrate (with ¹⁶O) and the isotopically labeled substrate (this compound).

KIE Calculation: The KIE is primarily determined by the differences in zero-point vibrational energy (ZPVE) between the isotopic molecules. matthewjvarga.com A heavier isotope like ¹⁸O has a lower vibrational frequency for the C-O bond, leading to a lower ZPVE. If this bond is significantly weakened or broken in the transition state, it results in a "normal" KIE (k₁₆ₒ / k₁₈ₒ > 1), indicating that the reaction is slower with the heavier isotope.

By comparing the computationally predicted KIE with experimentally measured values, researchers can validate or refute a proposed reaction mechanism. nih.gov These calculations can pinpoint the specific vibrational modes that contribute to the isotope effect, offering a detailed picture of the transition state geometry and bonding.

| State | Isotopologue | C-O Stretching Frequency (cm⁻¹) | Calculated ZPVE (kcal/mol) | Calculated KIE (k₁₆ₒ / k₁₈ₒ) |

|---|---|---|---|---|

| Ground State (GS) | D-Sorbitol-¹⁶O | 1085 | 1.551 | 1.035 |

| D-Sorbitol-¹⁸O | 1042 | 1.490 | ||

| Transition State (TS) | D-Sorbitol-¹⁶O | 995 | 1.422 | |

| D-Sorbitol-¹⁸O | 958 | 1.370 |

Methodological Considerations and Challenges in D Sorbitol 18o Research

Purity and Isotopic Enrichment Requirements for D-Sorbitol-18O in Tracer Experiments

The success of tracer experiments using this compound is fundamentally dependent on the purity of the labeled compound. High chemical purity, typically 98% or greater, is essential to ensure that observed metabolic transformations are attributable to the tracer and not to contaminants. eurisotop.comisotope.com Equally important is the isotopic enrichment, which refers to the proportion of molecules in which the natural oxygen-16 has been replaced by the oxygen-18 isotope. humankinetics.com

For effective tracing, the isotopic enrichment must be sufficiently high to be detectable above the natural abundance of 18O. oup.com This allows for a clear signal-to-noise ratio in analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. isotope.comnih.gov Manufacturers of stable isotope-labeled compounds typically provide a Certificate of Analysis detailing both chemical purity and isotopic enrichment, which are critical for the design and interpretation of experiments. isotope.com

Table 1: Typical Purity and Enrichment Specifications for this compound

| Parameter | Specification | Significance |

| Chemical Purity | ≥ 98% | Ensures that metabolic effects are due to D-Sorbitol and not impurities. |

| Isotopic Enrichment | ≥ 95% | Provides a strong signal for detection and quantification above natural isotopic background. |

This table is interactive. You can sort and filter the data.

Strategies for Minimizing Isotopic Exchange and Contamination during Sample Preparation and Analysis

A significant challenge in studies involving 18O-labeled compounds is the potential for isotopic exchange, or "back-exchange," where the 18O label is lost and replaced by 16O from the surrounding environment, particularly water. nih.govthermofisher.com This can lead to an underestimation of the tracer's incorporation into metabolic products.

Several strategies can be employed to minimize this issue:

Rapid Sample Processing: Minimizing the time between sample collection and analysis is crucial. thermofisher.com

Control of pH: Acidic conditions can catalyze isotopic exchange. nih.gov Therefore, maintaining a neutral or slightly basic pH during sample preparation and storage is often necessary.

Use of Anhydrous Solvents: Where possible, using anhydrous (water-free) solvents can reduce the risk of back-exchange.

Enzyme Inactivation: In studies involving enzymatic reactions, residual enzyme activity can sometimes catalyze back-exchange. acs.orgresearchgate.net Techniques such as boiling the sample can effectively quench enzyme activity. acs.orgresearchgate.net

Refrigerated Liquid Chromatography Systems: During analysis, using a refrigerated LC system can help to minimize back-exchange that might occur on the chromatography column. jove.com

Contamination can arise from various sources, including solvents, reagents, and laboratory equipment. To mitigate this, it is essential to use high-purity solvents and reagents and to thoroughly clean all glassware and equipment. nih.gov Establishing dedicated zones for handling isotopes can also help prevent cross-contamination. solubilityofthings.com

Advanced Data Processing and Statistical Validation in Isotope Tracing Experiments with this compound

The data generated from isotope tracing experiments, typically from MS or NMR, are complex and require specialized software for processing and analysis. nih.govresearchgate.net These computational tools are essential for several key steps:

Peak Detection and Alignment: Identifying and aligning the signals corresponding to the labeled and unlabeled forms of metabolites. nih.gov

Correction for Natural Isotope Abundance: The natural presence of heavy isotopes must be mathematically subtracted to accurately determine the enrichment from the tracer. nih.govoup.com

Calculation of Isotopic Enrichment: Determining the percentage of the metabolite pool that has incorporated the 18O label. nih.gov

Several software packages have been developed for the analysis of stable isotope tracing data, including MetExtract II, X13CMS, and geoRge. researchgate.netboku.ac.at These tools help to automate the identification of isotopically labeled compounds and perform quantitative analysis. researchgate.net

Table 2: Key Data Processing Steps in this compound Tracing Studies

| Data Processing Step | Description | Importance |

| Raw Data Preprocessing | Includes baseline correction and peak detection. | Prepares the data for further analysis by removing noise and identifying relevant signals. |

| Isotopologue Grouping | Identifies clusters of peaks corresponding to the different isotopically labeled forms of a metabolite. | Essential for tracking the incorporation of the 18O label. |

| Natural Abundance Correction | Corrects for the naturally occurring background levels of 18O. | Ensures that the measured enrichment is solely from the administered tracer. |

| Quantification of Enrichment | Calculates the percentage of the metabolite pool that is labeled with 18O. | Provides a quantitative measure of metabolic flux. |

| Statistical Analysis | Applies statistical tests to determine the significance of observed differences in enrichment. | Validates the experimental findings and allows for meaningful conclusions to be drawn. |

This table is interactive. You can sort and filter the data.

Ethical Considerations and Regulatory Compliance in in vivo Animal Studies Utilizing this compound

Research involving animals is subject to strict ethical guidelines and regulatory oversight to ensure their welfare. solubilityofthings.comichor.bio The use of stable isotopes like this compound is considered a safe and non-invasive technique, as these isotopes are not radioactive. isotope.comhumankinetics.com However, all animal studies must adhere to the principles of the "3Rs":

Replacement: Using non-animal methods whenever possible.

Reduction: Using the minimum number of animals necessary to obtain scientifically valid results.

Refinement: Improving experimental procedures to minimize any potential pain, suffering, or distress to the animals. nih.gov

Institutional Animal Care and Use Committees (IACUCs) or equivalent bodies are responsible for reviewing and approving all research protocols involving animals. ichor.biofisheries.org Researchers must provide a clear justification for the use of animals, a detailed description of the experimental procedures, and evidence that any potential discomfort to the animals will be minimized. ichor.bionih.gov This includes the methods of administration of the this compound and the procedures for sample collection.

Compliance with national and international regulations governing animal research is mandatory. researchgate.net These regulations are in place to ensure that animals are treated humanely and that the research is conducted in an ethical and responsible manner. nih.gov

Emerging Research Frontiers and Future Prospects for D Sorbitol 18o

Integration of D-Sorbitol-18O Tracing with Multi-Omics Technologies (e.g., metabolomics, fluxomics, proteomics)

The combination of stable isotope tracing with multi-omics platforms represents a significant leap forward in understanding cellular metabolism as a complete system. tandfonline.comnih.gov this compound is poised to become a key tracer in these integrated approaches, providing dynamic information that complements the static snapshots offered by traditional omics analyses.

Metabolomics and Fluxomics: In metabolomics and fluxomics, stable isotope tracers are essential for moving beyond simple metabolite identification to quantifying the rates (fluxes) of metabolic pathways. osti.govcreative-proteomics.comresearchgate.net By introducing this compound into a biological system (e.g., cell culture, organoid, or whole organism), researchers can trace the ¹⁸O label as it appears in downstream metabolites. nih.gov For instance, the oxidation of D-Sorbitol to D-fructose, a key step in the polyol pathway catalyzed by sorbitol dehydrogenase, can be precisely monitored. This allows for the accurate determination of pathway activity under various conditions, providing critical insights into diseases where this pathway is implicated, such as diabetic complications. mdpi.comspringernature.comnih.gov The ability to track the oxygen atom specifically offers a unique advantage in studying oxidation-reduction reactions.

Proteomics: While ¹⁸O-labeling is a well-established method in quantitative proteomics, it typically involves the enzymatic incorporation of ¹⁸O from labeled water into the C-terminus of all peptides during sample preparation. nih.govresearchgate.netoup.com The use of a pre-labeled substrate like this compound offers a different, complementary approach. It allows for the investigation of how the metabolism of a specific substrate influences the proteome. For example, by tracing the metabolic fate of this compound, researchers could study its impact on post-translational modifications or its role in signaling pathways that regulate protein expression. iiarjournals.org Combining this compound tracing with quantitative proteomics would enable scientists to correlate specific metabolic fluxes with changes in the abundance of metabolic enzymes or regulatory proteins, linking metabolic activity directly to cellular protein machinery.

| Omics Field | Application of this compound | Research Insight Gained | Relevant Pathways |

|---|---|---|---|

| Metabolomics | Tracing the incorporation of the ¹⁸O label into downstream metabolites. | Identification and quantification of active metabolic pathways involving sorbitol. | Polyol Pathway, Fructose (B13574) Metabolism |

| Fluxomics | Quantifying the rate of conversion of this compound to subsequent products. | Determination of metabolic flux and pathway bottlenecks in real-time. researchgate.net | Central Carbon Metabolism, Polyol Pathway Flux |

| Proteomics | Correlating sorbitol metabolism with changes in protein expression or modification. | Understanding the regulatory relationship between metabolic state and the proteome. | Enzyme Regulation, Stress Response Pathways |

Development of Novel and More Efficient this compound Synthesis Technologies

The broader adoption of this compound in research is dependent on the availability of high-purity material, which in turn relies on efficient and cost-effective synthesis methods.

Current synthesis strategies typically involve the chemical reduction of a glucose precursor, where the ¹⁸O label is introduced during the hydrogenation process. This often requires careful control of reaction conditions and extensive purification to achieve the desired isotopic and chemical purity.

Future research in this area is likely to focus on several key innovations:

Enzymatic Synthesis: Biocatalytic methods using enzymes like aldose reductase could offer a highly specific and efficient route to this compound. wikipedia.org Enzymes operate under mild conditions and can exhibit high stereospecificity, potentially reducing the formation of by-products and simplifying purification.

Solid-Phase Synthesis: Inspired by advancements in the synthesis of other labeled compounds, such as 2-deoxy-2-[¹⁸F]-fluoro-D-sorbitol (¹⁸F-FDS), a kit-based solid-phase method could be developed. nih.gov This would involve immobilizing a reagent on a solid support, allowing for the synthesis and purification of this compound in a streamlined, one-step process. Such an approach would significantly reduce synthesis time and make the compound more accessible for on-demand research applications. nih.gov

Improved Catalytic Processes: Research into new transition metal-based catalysts for the hydrogenation of glucose or related precursors like gluconolactone (B72293) could lead to processes with higher yields and selectivity for sorbitol, which could be adapted for labeled variants. google.com

| Synthesis Method | Description | Potential Advantages | Challenges |

|---|---|---|---|

| Conventional Chemical Synthesis | Catalytic hydrogenation of an ¹⁸O-labeled glucose precursor. | Established methodology. | May require harsh conditions, potential for by-products, multi-step purification. |

| Enzymatic Synthesis | Use of specific enzymes (e.g., aldose reductase) to catalyze the reduction. | High specificity, mild reaction conditions, environmentally friendly. | Enzyme stability and cost, co-factor regeneration. |

| Solid-Phase / Kit-Based Synthesis | Reagents are bound to a solid support for a simplified, one-step reaction and purification. nih.gov | Fast, efficient, high purity, potential for automation and on-demand synthesis. | Development of suitable solid-phase reagents and reaction conditions. |

Expansion of this compound Applications in Plant Biochemistry and Microbiology

The roles of D-sorbitol as a key metabolite in plants and microorganisms present significant opportunities for the application of this compound as a tracer.

Plant Biochemistry: In many plant species, particularly those in the Rosaceae family (e.g., apples, pears), sorbitol is a primary product of photosynthesis and the main form of carbon transported from source leaves to sink tissues like fruits and roots. nih.gov It also functions as an osmolyte, helping plants tolerate abiotic stresses such as drought and salinity. nih.govcaissonlabs.com Using this compound, researchers could precisely track its transport, partitioning, and accumulation in different plant tissues. This would provide invaluable data on how plants allocate carbon resources and respond to environmental stress, potentially aiding in the development of more resilient crops. The activity of sorbitol dehydrogenase (SDH), the key enzyme in sorbitol metabolism, could be studied in vivo with unparalleled detail. nih.gov

Microbiology: Sorbitol metabolism is a distinguishing feature among various microorganisms. For example, the inability to ferment sorbitol is a key characteristic used to identify the pathogenic Escherichia coli O157:H7 strain. wikipedia.org In industrial microbiology, Gluconobacter suboxydans is used for the biotransformation of D-sorbitol into L-sorbose, a precursor for Vitamin C synthesis. researchgate.net Furthermore, certain probiotic bacteria, such as Pediococcus parvulus, possess gene clusters for sorbitol utilization. frontiersin.org this compound can be used as a probe to elucidate the exact metabolic fates of sorbitol in these organisms. This could help clarify the metabolic pathways in probiotics, optimize industrial biotransformation processes, and provide a deeper understanding of the metabolic capabilities of pathogenic bacteria.

Potential for this compound in Mechanistic Biomarker Discovery (non-clinical research)

A biomarker is a measurable indicator of a biological state or condition. While static measurements of a metabolite's concentration can serve as a biomarker, stable isotope tracers allow for dynamic measurements of metabolic flux, providing deeper mechanistic insight. nih.gov

Altered sorbitol metabolism is already linked to several human pathologies. In diabetic neuropathy, the accumulation of intracellular sorbitol via the polyol pathway is a key pathogenic factor. Recently, sorbitol has also been identified as a potential severity biomarker for the congenital disorder of glycosylation PMM2-CDG, with increased levels found in patient-derived samples. researchgate.net

In a non-clinical research setting, this compound could be a transformative tool for understanding why sorbitol levels change in these diseases. By administering the labeled compound to cell or animal models of these conditions, researchers can:

Trace the dynamic flux through the polyol pathway.

Quantify the rate of sorbitol accumulation and clearance.

Identify metabolic bottlenecks that lead to its buildup. researchgate.net

Assess the efficacy of therapeutic interventions aimed at correcting the metabolic imbalance.

This approach moves beyond simply correlating elevated sorbitol with disease to explaining the underlying metabolic dysfunction. Such mechanistic biomarkers are crucial for developing targeted therapies and for assessing their pharmacodynamic effects in preclinical studies. celerion.com

Q & A

Q. What are the best practices for pre-registering this compound studies to enhance methodological transparency?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.